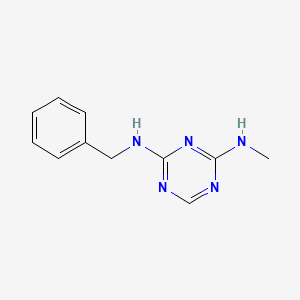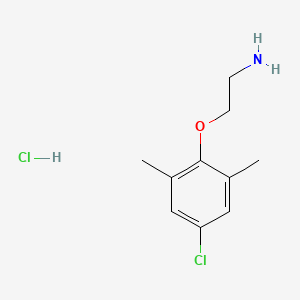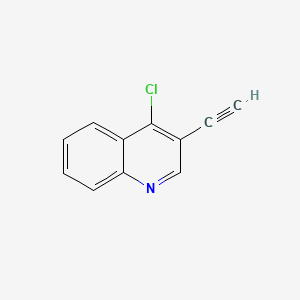![molecular formula C13H15BrClNO B13458799 5-Bromo-2,3-dihydrospiro[indene-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13458799.png)
5-Bromo-2,3-dihydrospiro[indene-1,4'-piperidin]-3-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,3-dihydrospiro[indene-1,4’-piperidin]-3-one hydrochloride is a chemical compound known for its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dihydrospiro[indene-1,4’-piperidin]-3-one hydrochloride typically involves the reaction of indene derivatives with piperidine under specific conditions. The bromination of the indene moiety is a crucial step, often achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions usually require a solvent such as dichloromethane or chloroform and may involve catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent spirocyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2,3-dihydrospiro[indene-1,4’-piperidin]-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the de-brominated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-2,3-dihydrospiro[indene-1,4’-piperidin]-3-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery and development.
Industry: It is used in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2,3-dihydrospiro[indene-1,4’-piperidin]-3-one hydrochloride involves its interaction with specific molecular targets. The bromine atom and spirocyclic structure play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride: This compound has a similar spirocyclic structure but with a pyrrolidine ring instead of a piperidine ring.
5’-Bromo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione: Another related compound with an imidazolidine ring.
Uniqueness
5-Bromo-2,3-dihydrospiro[indene-1,4’-piperidin]-3-one hydrochloride is unique due to its specific spirocyclic structure and the presence of a piperidine ring
Propiedades
Fórmula molecular |
C13H15BrClNO |
|---|---|
Peso molecular |
316.62 g/mol |
Nombre IUPAC |
6-bromospiro[2H-indene-3,4'-piperidine]-1-one;hydrochloride |
InChI |
InChI=1S/C13H14BrNO.ClH/c14-9-1-2-11-10(7-9)12(16)8-13(11)3-5-15-6-4-13;/h1-2,7,15H,3-6,8H2;1H |
Clave InChI |
VWLWMPPONAZGEG-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CC(=O)C3=C2C=CC(=C3)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-({3-[(5-azidopentyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13458718.png)


![3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B13458731.png)
![3-fluoro-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide](/img/structure/B13458732.png)


![4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid](/img/structure/B13458747.png)
amine hydrochloride](/img/structure/B13458758.png)
![1-[1-(2-Bromoethyl)cyclobutyl]methanamine hydrobromide](/img/structure/B13458759.png)
![2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B13458761.png)



